molecular formula C20H16ClN3OS B11205308 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methylphenyl)acetamide

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11205308
M. Wt: 381.9 g/mol
InChI Key: XBEBFLRKBGGMKB-UHFFFAOYSA-N
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of both imidazole and thiazole rings in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step usually starts with the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. Cyclization of this intermediate with α-haloketones leads to the formation of the imidazo[2,1-b][1,3]thiazole core.

    Acylation: The imidazo[2,1-b][1,3]thiazole derivative is then acylated with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methylphenyl)acetamide has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties are of particular interest, with research focusing on its mechanism of action and efficacy in preclinical models .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for further development and commercialization.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methylphenyl)acetamide involves multiple molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound can inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases.

    Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating caspases and other apoptotic pathways.

    Disrupting Cell Membranes: The compound may interact with cell membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chlorophenyl group and a methylphenylacetamide moiety enhances its potency and selectivity in various applications.

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H16ClN3OS/c1-13-2-8-16(9-3-13)22-19(25)10-17-12-26-20-23-18(11-24(17)20)14-4-6-15(21)7-5-14/h2-9,11-12H,10H2,1H3,(H,22,25)

InChI Key

XBEBFLRKBGGMKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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